![molecular formula C6H15Cl2FN2 B6289794 (3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride CAS No. 2306246-40-0](/img/structure/B6289794.png)
(3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride
Overview
Description
“(3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride” is a white to off-white solid . It is a piperidine compound with a molecular weight of 205.10 and a molecular formula of C6H15Cl2FN2 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a fluorine atom, a methyl group, and an amine group . The InChI code for this compound is 1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6+;;/m0…/s1 .Physical And Chemical Properties Analysis
This compound is a white to off-white solid that is soluble in water . Its molecular weight is 205.10 g/mol. More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
(3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochlorideethyl-piperidin-4-amine dihydrochloride has a variety of applications in scientific research. It is used as a synthetic intermediate in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral drugs. It is also used in the preparation of various polymers and materials, such as polyurethanes and polyimides. In addition, it is used as a reagent in the synthesis of various compounds, such as heterocyclic compounds and peptides. Furthermore, it is used as a catalyst in the synthesis of various compounds, such as chiral compounds and organometallic compounds.
Mechanism of Action
(3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochlorideethyl-piperidin-4-amine dihydrochloride is a fluorinated derivative of the piperidine family of compounds. It is believed to act as an antagonist at various receptor sites in the body, such as the dopamine-2 receptor, the serotonin-2 receptor, and the gamma-aminobutyric acid-A receptor. It is also believed to interact with various enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, to produce various effects.
Biochemical and Physiological Effects
(3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochlorideethyl-piperidin-4-amine dihydrochloride has been studied extensively for its biochemical and physiological effects. It has been found to have antifungal, antibacterial, and antiviral activity, as well as anti-inflammatory and analgesic effects. In addition, it has been found to have an effect on the central nervous system, modulating the release of various neurotransmitters, such as dopamine and serotonin. Furthermore, it has been found to have an effect on the cardiovascular system, modulating the release of various hormones, such as angiotensin II and vasopressin.
Advantages and Limitations for Lab Experiments
(3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochlorideethyl-piperidin-4-amine dihydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it has several limitations, such as its instability at high temperatures and its relatively low solubility in water. In addition, it is toxic and should be handled with caution.
Future Directions
The potential applications of (3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochlorideethyl-piperidin-4-amine dihydrochloride are vast and varied. Further research is needed to explore its potential uses in the pharmaceutical, agrochemical, and materials industries. In addition, further research is needed to explore its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Furthermore, further research is needed to explore its potential as a reagent for the synthesis of various compounds, such as heterocyclic compounds and peptides. Finally, further research is needed to explore its potential as a catalyst for the synthesis of various compounds, such as chiral compounds and organometallic compounds.
Synthesis Methods
The synthesis of (3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochlorideethyl-piperidin-4-amine dihydrochloride can be achieved in several ways. The most common method is the reaction of piperidine with a fluorinating agent, such as N-fluoro-2-chloro-1-methyl-piperidine, to produce the desired product. The reaction is typically carried out in an inert atmosphere at a temperature of around 100°C. Other methods for the synthesis of (3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochlorideethyl-piperidin-4-amine dihydrochloride involve the reaction of piperidine with a fluorinating agent, such as N-fluoro-2-chloro-1-methyl-piperidine, and an acid catalyst, such as sulfuric acid.
Safety and Hazards
properties
IUPAC Name |
(3S,4R)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKNKNLDNWJGD-KXSOTYCDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)F)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)F)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2306246-40-0 | |
Record name | (3S,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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